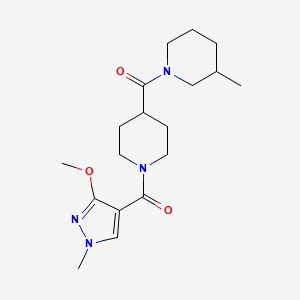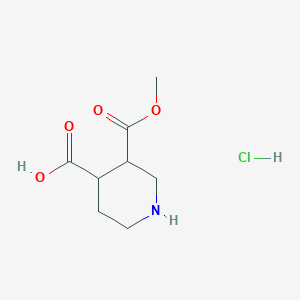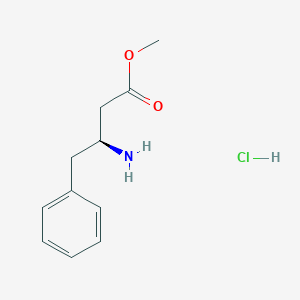
4-(4-Chlorophenyl)-3,6-diphenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3,6-diphenylpyridazine is a chemical compound that has gained attention due to its potential use in scientific research. It is a heterocyclic organic compound that contains a pyridazine ring, which is a six-membered aromatic ring that contains two nitrogen atoms. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine is not fully understood. However, studies have shown that this compound exhibits its activity by interacting with specific targets in the body, including enzymes and receptors. This interaction leads to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. One of the most notable effects is its anti-inflammatory activity, which has been attributed to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)-3,6-diphenylpyridazine has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency, which allows for the use of lower concentrations in experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of the compound's interactions with specific targets in the body, which could lead to the development of more targeted drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with diphenylacetonitrile in the presence of a base and a catalyst. This reaction results in the formation of an intermediate compound, which is then further reacted with hydrazine hydrate to form the final product.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3,6-diphenylpyridazine has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. This compound has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)24-25-22(20)18-9-5-2-6-10-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKULKZIYPMLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)

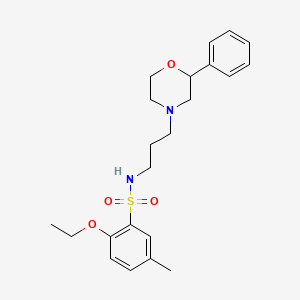
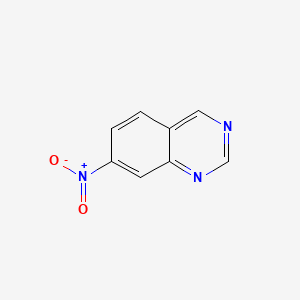
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)
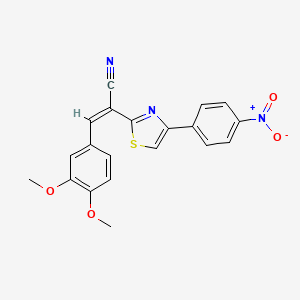
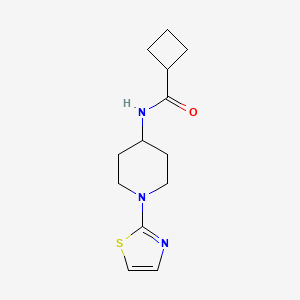
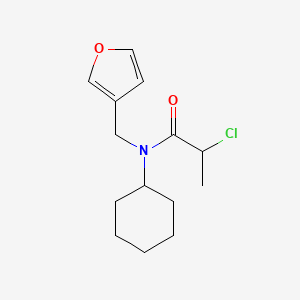

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)
